molecular formula C6H12N2O B3170478 (S)-1-Methylpyrrolidine-2-carboxamide CAS No. 94391-71-6

(S)-1-Methylpyrrolidine-2-carboxamide

Cat. No. B3170478
CAS RN: 94391-71-6
M. Wt: 128.17 g/mol
InChI Key: IGERQMDMYFFQLC-YFKPBYRVSA-N
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Description

(S)-1-Methylpyrrolidine-2-carboxamide, also known as S-MPCA, is a novel carboxamide that has been studied for its potential applications in various scientific research fields. It is an organocatalyst that has been found to have strong catalytic activity in several chemical reactions, and has been used in the synthesis of various compounds. In addition, S-MPCA has been studied for its potential applications in biochemistry, physiology, and pharmacology. Finally, the paper will discuss the potential future directions for S-MPCA research.

Scientific Research Applications

Cancer Research and PARP Inhibition

The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a derivative of (S)-1-Methylpyrrolidine-2-carboxamide, has shown promise in cancer research. ABT-888 acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial in DNA repair. This compound exhibits strong potency against both PARP-1 and PARP-2 enzymes and has progressed to human phase I clinical trials. Its efficacy has been demonstrated in combination with other cancer drugs in models of melanoma and breast cancer (Penning et al., 2009).

HIV-1 Treatment Research

1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide, another derivative, shows potential as a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1. The compound's structure allows for the formation of infinite chains through hydrogen bonding, indicating potential effectiveness in combating HIV-1 (Tamazyan et al., 2007).

Structural Analysis in Chemistry

The structures of 1-methylpyrrole-2-carboxamide (MPCA) and 1-hydroxypyrrole-2-carboxamide (HPCA), related to this compound, have been studied to understand hydrogen bonding in dimers. These analyses provide insights into intramolecular interactions and have implications for chemical synthesis and design (Grabowski et al., 2007).

Anticancer and Anti-Biofilm Activity

Novel 2-(het)arylpyrrolidine-1-carboxamides, including derivatives of this compound, have been synthesized and evaluated for their anticancer and anti-biofilm activities. These compounds have shown promising results in vitro and in vivo against cancer cell lines and bacterial biofilms, making them potential candidates for further development as anticancer and antibacterial agents (Smolobochkin et al., 2019).

Application in Analytical Chemistry

2-(2-Aminoethyl)-1-methylpyrrolidine and similar compounds have been used as sensitive derivatization reagents in high-performance liquid chromatography (HPLC). They have applications in detecting carboxylic acids and amines, demonstrating the versatility of this compound derivatives in analytical chemistry (Morita & Konishi, 2002).

properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGERQMDMYFFQLC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284126
Record name (2S)-1-Methyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94391-71-6
Record name (2S)-1-Methyl-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94391-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-Methyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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